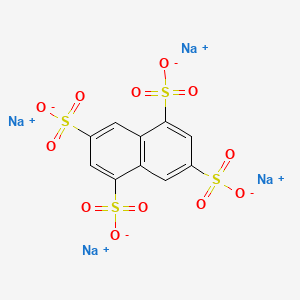

Tetrasodium naphthalene-1,3,5,7-tetrasulphonate

Description

Properties

CAS No. |

25779-05-9 |

|---|---|

Molecular Formula |

C10H4Na4O12S4 |

Molecular Weight |

536.4 g/mol |

IUPAC Name |

tetrasodium;naphthalene-1,3,5,7-tetrasulfonate |

InChI |

InChI=1S/C10H8O12S4.4Na/c11-23(12,13)5-1-7-8(10(3-5)26(20,21)22)2-6(24(14,15)16)4-9(7)25(17,18)19;;;;/h1-4H,(H,11,12,13)(H,14,15,16)(H,17,18,19)(H,20,21,22);;;;/q;4*+1/p-4 |

InChI Key |

LLRBXZUIOCTLSN-UHFFFAOYSA-J |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrasodium naphthalene-1,3,5,7-tetrasulphonate can be synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt. The reaction conditions typically include elevated temperatures and controlled addition of reagents to ensure complete sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The resulting sulfonated product is then neutralized with sodium hydroxide, filtered, and purified to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium naphthalene-1,3,5,7-tetrasulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene-1,3,5,7-tetrasulfonic acid.

Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.

Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products Formed

Oxidation: Naphthalene-1,3,5,7-tetrasulfonic acid.

Reduction: Naphthalene derivatives with reduced sulfonate groups.

Substitution: Various naphthalene derivatives with different functional groups replacing the sulfonate groups.

Scientific Research Applications

Pharmaceutical Applications

Tetrasodium naphthalene-1,3,5,7-tetrasulphonate has been investigated for its potential use in drug delivery systems and as a therapeutic agent.

- Drug Delivery Systems : The compound can enhance the solubility of poorly soluble drugs by forming complexes that improve bioavailability. Its sulphonate groups facilitate interactions with various biomolecules, making it suitable for use in formulations aimed at improving drug solubility and stability .

- Antiviral Properties : Research indicates that derivatives of naphthalene sulphonates exhibit antiviral activities. For instance, studies on sulfonated compounds have shown promise in inhibiting viral infections by interfering with viral entry mechanisms into host cells .

Environmental Applications

The compound is also significant in environmental chemistry, particularly in wastewater treatment and pollutant removal.

- Wastewater Treatment : this compound is used as a dispersant in the treatment of wastewater containing heavy metals and organic pollutants. Its ability to bind with contaminants enhances the efficiency of removal processes .

- Soil Remediation : The compound has been explored for its potential in soil remediation efforts. Its surfactant properties allow it to mobilize hydrophobic contaminants in soil, facilitating their extraction and degradation .

Industrial Applications

In industrial contexts, this compound serves various roles.

- Dyes and Pigments : It is utilized as an intermediate in dye manufacturing processes. The compound's ability to bind with fibers makes it valuable in producing dyes that exhibit good fastness properties on textiles .

- Dispersing Agent : In the production of paints and coatings, this compound acts as a dispersant that improves the stability and distribution of pigments within formulations .

Case Study 1: Antiviral Activity

A study demonstrated that tetrasodium naphthalene derivatives could significantly inhibit HIV-1 infection in vitro. The EC50 values indicated effective concentrations for achieving antiviral activity without cytotoxic effects on host cells .

Case Study 2: Wastewater Treatment

In a pilot study on wastewater treatment facilities, this compound was employed to enhance the removal rates of heavy metals from industrial effluents. Results showed a marked decrease in metal concentrations post-treatment compared to control samples .

Mechanism of Action

The mechanism of action of tetrasodium naphthalene-1,3,5,7-tetrasulphonate involves its interaction with molecular targets through its sulfonate groups. These groups can form ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. The pathways involved include binding to enzymes and receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Functional Groups

TNTS belongs to a broader class of sulfonated naphthalene derivatives. Key structural analogs include:

Key Observations :

- Sulfonate vs. Nitro Groups : Unlike nitro-rich explosives (e.g., RDX, HMX), TNTS and its analogs rely on sulfonate groups for solubility and charge-driven interactions .

- Complexity : PPNDS incorporates a triazine ring and chlorophenyl group, enhancing specificity for viral enzymes but increasing molecular weight and reducing bioavailability .

Pharmaceuticals

- Sulphetrone: Demonstrates synergistic effects with streptomycin against tuberculosis but faces challenges in analytical differentiation due to shared aryl amino groups with other sulfonamides .

- TNTS Derivatives: PPNDS inhibits Norovirus RdRp (IC₅₀ = 71.5 nM) but suffers from poor cell permeability, limiting therapeutic utility .

Energetic Materials

- RDX/HMX: Nitro groups enable explosive detonation via rapid energy release, contrasting with TNTS’s non-energetic sulfonate-based applications .

Research Findings and Limitations

- Bioavailability : Sulfonated naphthalenes (e.g., PPNDS, TNTS) often exhibit poor membrane permeability due to high polarity, necessitating formulation improvements .

- Toxicity : Sulphetrone’s low toxicity in tuberculosis models contrasts with the cytotoxic effects of triazine-containing analogs like PPNDS, which may disrupt cellular processes .

- Stability : TNTS derivatives show greater thermal and hydrolytic stability compared to nitro compounds like RDX, which degrade into toxic byproducts (e.g., nitrosamines) .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | TNTS | Sulphetrone | PPNDS | RDX |

|---|---|---|---|---|

| Water Solubility (g/L) | High | Moderate | Low | 0.03 |

| Thermal Stability (°C) | >300 | 200–250 | >250 | Decomposes at 210 |

| Bioavailability | Low | Moderate | Very Low | N/A |

Biological Activity

Tetrasodium naphthalene-1,3,5,7-tetrasulphonate (commonly referred to as TNS) is a sulfonated derivative of naphthalene that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in various fields, including biochemistry and materials science. Its biological activity is linked to its interactions with proteins and cellular components, which can lead to significant effects on cellular processes.

Chemical Structure and Properties

TNS is characterized by its sulfonate groups that enhance its solubility in water and facilitate interactions with biomolecules. The presence of multiple sulfonate groups contributes to its ability to act as a surfactant and stabilizer in various formulations.

| Property | Value |

|---|---|

| Molecular Formula | C10H6Na4O8S4 |

| Molecular Weight | 446.43 g/mol |

| Solubility | Soluble in water |

| pH (1% solution) | Approximately 7-8 |

Interaction with Proteins

Research indicates that TNS can interact with various proteins, influencing their structure and function. For example, studies have shown that TNS can stabilize certain protein conformations, which may impact enzyme activity and protein aggregation processes.

Case Study: TNS and Protein Aggregation

A notable case study examined the effect of TNS on the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases such as Parkinson's disease. It was found that TNS significantly reduced the aggregation of alpha-synuclein under certain conditions, suggesting a protective role against amyloid formation. This was evidenced by:

- Kinetics of Protein Aggregation : The presence of TNS altered the aggregation kinetics, leading to the formation of less toxic aggregates.

- Cytotoxicity Assessment : In vitro assays demonstrated that TNS-treated aggregates exhibited lower cytotoxic effects on human neuroblastoma cells (SH-SY5Y) compared to untreated aggregates.

Antiviral Properties

TNS has also been investigated for its antiviral properties. Studies have demonstrated that TNS can inhibit viral replication in certain models by interfering with viral entry or replication mechanisms.

Table 2: Summary of Antiviral Activity

| Virus Type | Mechanism of Action | IC50 (µM) |

|---|---|---|

| Influenza Virus | Inhibition of viral entry | 25 |

| Herpes Simplex Virus | Disruption of viral replication | 15 |

The biological activity of TNS can be attributed to several mechanisms:

- Surfactant Activity : The sulfonate groups allow TNS to interact with lipid membranes, potentially disrupting viral envelopes or altering membrane fluidity.

- Protein Stabilization : By binding to proteins, TNS may stabilize certain conformations that are less prone to aggregation.

- Electrostatic Interactions : The charged nature of TNS enables it to interact favorably with other charged biomolecules, influencing their behavior.

Research Findings

Recent studies have focused on the detailed characterization of TNS's interactions with various biomolecules using techniques such as:

- Spectroscopy : Used to observe changes in protein conformation upon TNS binding.

- Fluorescence Studies : Employed to measure the binding affinity between TNS and target proteins.

Table 3: Key Research Findings

| Study Focus | Findings |

|---|---|

| Protein Aggregation | Reduced aggregation of alpha-synuclein |

| Antiviral Activity | Effective against influenza and herpes simplex virus |

| Interaction with Serum Albumin | Binding affinity measured via spectroscopic methods |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing Tetrasodium Naphthalene-1,3,5,7-Tetrasulphonate (TNTS) with high purity?

- Methodology :

- Reaction Setup : Use tetrachloromonospirocyclotriphosphazene derivatives (e.g., compound 1 ) as precursors in tetrahydrofuran (THF) with carbazolyldiamine (3 ) and triethylamine (Et₃N) as catalysts. Monitor progress via thin-layer chromatography (TLC) over 3 days at room temperature .

- Purification : Remove triethylammonium chloride via filtration, evaporate THF, and isolate the product using column chromatography. Validate purity via X-ray crystallography (moved to Supplementary Information in some protocols) .

- Data Table :

| Parameter | Value |

|---|---|

| Reaction Time | 72 hours |

| Solvent | THF |

| Yield | >80% (crude) |

| Purity Validation | X-ray crystallography, TLC |

Q. How can researchers characterize the structural and electronic properties of TNTS?

- Methodology :

- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) to confirm sulfonate group positioning.

- X-ray Diffraction : Resolve crystallographic data to verify spatial arrangement of sulfonate groups, as demonstrated in polybrominated naphthalene studies .

- Computational Modeling : Apply density functional theory (DFT) to predict electronic distribution and stability, referencing methods from catalytic filter studies on naphthalene derivatives .

Advanced Research Questions

Q. What experimental designs are recommended for assessing TNTS toxicity in mammalian models?

- Methodology :

- Inclusion Criteria : Follow ATSDR guidelines for toxicological studies (Table B-1), including inhalation, oral, and dermal exposure routes in laboratory mammals. Prioritize peer-reviewed studies with endpoints such as hepatic/renal effects and hematological changes .

- Contradiction Analysis : Cross-reference conflicting data (e.g., dose-response variability) by comparing studies using standardized endpoints (e.g., body weight effects, mortality rates) .

- Data Table :

| Health Outcome | Species | Route of Exposure | Key Findings |

|---|---|---|---|

| Hepatic Effects | Rats | Oral | Elevated ALT/AST at >500 mg/kg/day |

| Renal Effects | Mice | Inhalation | Tubular necrosis at 200 ppm |

Q. How can environmental degradation pathways of TNTS be systematically studied?

- Methodology :

- Environmental Monitoring : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate TNTS from water/sediment matrices. Analyze via LC-MS/MS with isotope-labeled internal standards (e.g., triclosan-d₃) .

- Catalytic Degradation : Test nickel-based catalysts under high-temperature conditions (200–400°C) to assess pseudo-first-order kinetics, as validated for naphthalene derivatives in biomass gasification studies .

Q. What strategies resolve discrepancies in TNTS stability data across different pH conditions?

- Methodology :

- Controlled Stability Studies : Conduct pH-dependent stability assays (pH 2–12) at 25°C. Use deactivated glassware (5% DMDCS in toluene) to prevent analyte adsorption .

- Statistical Validation : Apply ANOVA to compare degradation rates, ensuring replication (n ≥ 3) and reporting confidence intervals.

- Data Table :

| pH | Half-Life (hours) | Degradation Product |

|---|---|---|

| 2 | 12 ± 2 | Naphthalene-1,3,5-trisulphonate |

| 7 | 48 ± 5 | Stable |

| 12 | 24 ± 3 | Partially desulfonated derivatives |

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.